molecular formula C33H52N7O18P3S B1260997 (+)-7-Isojasmonic acid CoA

(+)-7-Isojasmonic acid CoA

Cat. No. B1260997
M. Wt: 959.8 g/mol
InChI Key: WQKKCPPNDKSAIU-GEMOIUKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-7-Isojasmonic acid CoA is an organic molecule.

Scientific Research Applications

  • Bioactivity in Plant Growth Regulation:

    • (+)-7-Isojasmonic acid CoA has been linked to the induction of tendril coiling in plants, indicating a role in plant growth regulation. This was observed in studies involving derivatives like 7-methyljasmonic acid and 7-methyl-7-epi-jasmonic acid (Ward & Beale, 1993).
  • Impact on Plant Cell Properties:

    • Investigations into the physiological effects of jasmonic acid, closely related to (+)-7-Isojasmonic acid CoA, show alterations in properties like membrane fluidity in plant cells (Vilhar et al., 1991).
  • Metabolism in Plant Growth Processes:

    • The biotransformation of compounds like dihydrojasmonic acid in barley, which is structurally related to (+)-7-Isojasmonic acid CoA, shows the compound's involvement in plant growth regulatory processes (Meyer et al., 1991).
  • Role in Wound-Induced Accumulation in Plants:

    • Studies on Arabidopsis have shown that derivatives of jasmonic acid accumulate rapidly in response to wounding, suggesting a role in plant stress responses (Glauser et al., 2008).

properties

Product Name

(+)-7-Isojasmonic acid CoA

Molecular Formula

C33H52N7O18P3S

Molecular Weight

959.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]ethanethioate

InChI

InChI=1S/C33H52N7O18P3S/c1-4-5-6-7-20-19(8-9-21(20)41)14-24(43)62-13-12-35-23(42)10-11-36-31(46)28(45)33(2,3)16-55-61(52,53)58-60(50,51)54-15-22-27(57-59(47,48)49)26(44)32(56-22)40-18-39-25-29(34)37-17-38-30(25)40/h5-6,17-20,22,26-28,32,44-45H,4,7-16H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/b6-5-/t19-,20+,22-,26-,27-,28?,32-/m1/s1

InChI Key

WQKKCPPNDKSAIU-GEMOIUKOSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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